molecular formula C23H34N2O7 B1679270 Remogliflozin CAS No. 329045-45-6

Remogliflozin

Numéro de catalogue B1679270
Numéro CAS: 329045-45-6
Poids moléculaire: 450.5 g/mol
Clé InChI: GSINGUMRKGRYJP-VZWAGXQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remogliflozin is a potent and selective inhibitor of the sodium-glucose transport proteins (SGLT2), which are responsible for glucose reabsorption in the kidney . It is used in the treatment of type 2 diabetes mellitus .


Synthesis Analysis

Remogliflozin etabonate is synthesized through an improved process that involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . This process is efficient and scalable to industrial scale .


Molecular Structure Analysis

Remogliflozin has a molecular formula of C23H34N2O7 . It is a benzylpyrazole glucoside .


Chemical Reactions Analysis

Remogliflozin etabonate is an inactive prodrug that is converted to its active form, remogliflozin, upon administration and absorption . It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation .


Physical And Chemical Properties Analysis

Remogliflozin has a molecular weight of 450.53 . It is studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography- Mass Spectroscopy (LC-MS/MS) .

Applications De Recherche Scientifique

Glucose Control in Diabetes

Remogliflozin etabonate (RE), a prodrug of remogliflozin, is a selective inhibitor of the sodium-glucose transporter 2 (SGLT2). This compound has demonstrated efficacy in improving glucose profiles in both type 1 and type 2 diabetes mellitus (T2DM). Studies have shown that RE can significantly increase urine glucose excretion and reduce plasma glucose concentrations, offering a novel approach to manage diabetes. For instance, in type 1 diabetes, RE can be safely administered with insulin and effectively reduces plasma glucose concentrations compared with placebo (Mudaliar et al., 2012). Similarly, in T2DM patients, RE has shown to improve serum glucose profiles, indicating its potential as a treatment option (Dobbins et al., 2012).

Renal Impairment Considerations

The pharmacodynamics and pharmacokinetics of RE have been evaluated in subjects with renal impairment. Importantly, there is no clinically significant reduction in the ability of remogliflozin to inhibit SGLT2 in these individuals. Furthermore, renal impairment does not appear to significantly alter the pharmacokinetics of remogliflozin, suggesting that dosage adjustment in subjects with mild or moderate renal impairment may not be necessary (O’Connor-Semmes et al., 2015).

Effects on Nephropathy in Diabetes

In patients with T2DM, remogliflozin has been shown to significantly reduce albuminuria and delay the progression of nephropathy. A study conducted over 24 weeks demonstrated that remogliflozin, in comparison with placebo, significantly reduced albuminuria levels in diabetic nephropathy patients (Gupta, 2020).

Treatment of Nonalcoholic Fatty Liver Disease

Remogliflozin etabonate has shown potential in treating nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). In diet-induced obese mouse models of NAFLD, treatment with remogliflozin significantly improved markers associated with the disease, potentially due to its insulin-sensitizing and antioxidant properties (Nakano et al., 2015).

Pharmacokinetics and Safety Profile

Studies on remogliflozin etabonate have included extensive assessments of its pharmacokinetics and safety profile. For example, a high-throughput HPLC-MS-MS approach has been developed for analyzing remogliflozin in rat plasma samples, providing a foundation for further pharmacokinetic investigations (Inturi et al., 2022). Additionally, the safety, pharmacokinetics, and pharmacodynamics of remogliflozin etabonate have been studied in detail, including in combination with otherantidiabetic medications like metformin, demonstrating its potential for use in various therapeutic regimens (Hussey et al., 2013).

Drug Interaction Potential

Investigations into the drug interaction potential of remogliflozin etabonate have revealed that it has a low clinical drug interaction risk due to the availability of multiple biotransformation pathways. This aspect is crucial in understanding its use in conjunction with other medications, particularly in patients who may be on multiple therapies (Sigafoos et al., 2012).

Real-World Clinical Experience

Real-world studies have been conducted to assess the effectiveness and tolerability of remogliflozin etabonate in managing patients with T2DM. These studies provide insights into its practical use and outcomes in everyday clinical settings, further emphasizing its role in diabetes management (Bhattacharya & Katare, 2020).

Propriétés

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINGUMRKGRYJP-VZWAGXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186563
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remogliflozin

CAS RN

329045-45-6
Record name Remogliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remogliflozin
Reactant of Route 2
Remogliflozin
Reactant of Route 3
Remogliflozin
Reactant of Route 4
Remogliflozin
Reactant of Route 5
Remogliflozin
Reactant of Route 6
Remogliflozin

Citations

For This Compound
1,370
Citations
A Markham - Drugs, 2019 - Springer
… remogliflozin etabonate nor remogliflozin are preferentially distributed to blood cells and no selective association of remogliflozin … Remogliflozin etabonate is extensively metabolized by …
Number of citations: 29 link.springer.com
S Atal, Z Fatima, S Singh, S Balakrishnan… - Diabetology …, 2021 - Springer
… − 0.77% respectively with dapagliflozin 10 mg, remogliflozin 100 mg and remogliflozin 250 mg establishing the non-inferiority of remogliflozin with dapagliflozin (p < 0.001). Proportion …
Number of citations: 11 link.springer.com
V Mohan, A Mithal, SR Joshi, SR Aravind… - Drug Design …, 2020 - Taylor & Francis
… -1095, sergliflozin, remogliflozin, and AVE2268). Citation3 This article aims to review the literature on published as well as unpublished literature of remogliflozin about its mechanism of …
Number of citations: 25 www.tandfonline.com
M Dharmalingam, SR Aravind, H Thacker, S Paramesh… - Drugs, 2020 - Springer
… This study demonstrated the noninferiority of remogliflozin etabonate 100 and 250 mg compared with dapagliflozin, from the first analysis of an initial 612 patients. Remogliflozin …
Number of citations: 39 link.springer.com
N Mikhail - Expert opinion on investigational drugs, 2015 - Taylor & Francis
… remogliflozin were similar in healthy subjects and patients with type 2 diabetes Citation[13]. Contrary to the short t ½ of remogliflozin… The relatively short t ½ of remogliflozin might explain …
Number of citations: 21 www.tandfonline.com
Y Fujimori, K Katsuno, I Nakashima… - … of Pharmacology and …, 2008 - ASPET
… This study demonstrates that treatment with remogliflozin etabonate exhibits antidiabetic efficacy in several rodent models and suggests that remogliflozin etabonate may be a new and …
Number of citations: 273 jpet.aspetjournals.org
A Kapur, R O'Connor-Semmes… - BMC …, 2013 - bmcpharmacoltoxicol.biomedcentral …
… Remogliflozin etabonate is the ester prodrug of remogliflozin [20], which is the active entity that selectively inhibits SGLT2. Remogliflozin … of remogliflozin etabonate, remogliflozin and …
RL Dobbins, R O'Connor‐Semmes… - Diabetes, Obesity …, 2012 - Wiley Online Library
Aims: Remogliflozin etabonate (RE) is the pro‐drug of remogliflozin (R), a selective inhibitor of renal sodium‐dependent glucose transporter 2 (SGLT2) that improves glucose control via …
Number of citations: 78 dom-pubs.onlinelibrary.wiley.com
S Mudaliar, DA Armstrong, AA Mavian… - Diabetes …, 2012 - Am Diabetes Assoc
OBJECTIVE Remogliflozin etabonate (RE), an inhibitor of the sodium-glucose transporter 2, improves glucose profiles in type 2 diabetes. This study assessed safety, tolerability, …
Number of citations: 62 diabetesjournals.org
EK Hussey, A Kapur… - BMC …, 2013 - bmcpharmacoltoxicol.biomedcentral …
… Remogliflozin etabonate (RE) is the prodrug of remogliflozin, the active … , remogliflozin, or its active metabolite, GSK279782, although Cmax values were slightly lower for remogliflozin …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.